2-[(3,4-Dimethoxyphenyl)methyl]azepane
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methyl]azepane is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom in the ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the azepane ring via a methyl bridge. The molecular formula of this compound is C15H23NO2, and it has a molecular weight of 249.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]azepane can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the use of automated systems can ensure precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone, lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]azepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzodiazepine: A fused bicyclic compound containing a benzene ring fused to a diazepine ring.
Oxazepine: A seven-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Thiazepine: A seven-membered heterocyclic compound containing one sulfur and one nitrogen atom
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]azepane is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
383129-91-7 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]azepane |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-7-12(11-15(14)18-2)10-13-6-4-3-5-9-16-13/h7-8,11,13,16H,3-6,9-10H2,1-2H3 |
InChI Key |
MNSWIBGJSUTZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCCN2)OC |
Origin of Product |
United States |
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